molecular formula C12H12ClNO B1596667 2-Chloro-6,8-dimethylquinoline-3-methanol CAS No. 333408-42-7

2-Chloro-6,8-dimethylquinoline-3-methanol

Cat. No.: B1596667
CAS No.: 333408-42-7
M. Wt: 221.68 g/mol
InChI Key: XXNOYBFTZFIWKN-UHFFFAOYSA-N
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Description

2-Chloro-6,8-dimethylquinoline-3-methanol is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,8-dimethylquinoline-3-methanol can be achieved through several methods. One common approach involves the regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol using the Mitsunobu reagent. This reaction typically occurs in dry tetrahydrofuran (THF) in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate .

Industrial Production Methods

the principles of green chemistry, such as using recyclable catalysts and solvent-free conditions, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,8-dimethylquinoline-3-methanol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methanol group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde .

Scientific Research Applications

2-Chloro-6,8-dimethylquinoline-3-methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, although not yet widely adopted in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6,8-dimethylquinoline-3-methanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6,7-dimethylquinoline-3-methanol
  • 2-Chloro-6-methylquinoline-3-methanol
  • 2-Chloro-7-methoxyquinoline-3-methanol

Uniqueness

2-Chloro-6,8-dimethylquinoline-3-methanol is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(2-chloro-6,8-dimethylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-3-8(2)11-9(4-7)5-10(6-15)12(13)14-11/h3-5,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNOYBFTZFIWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357710
Record name 2-Chloro-6,8-dimethylquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333408-42-7
Record name 2-Chloro-6,8-dimethylquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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